An In-depth Technical Guide to (S)-1-Methyl-3-aminomethyl-piperidine for Researchers and Drug Development Professionals
An In-depth Technical Guide to (S)-1-Methyl-3-aminomethyl-piperidine for Researchers and Drug Development Professionals
Introduction
(S)-1-Methyl-3-aminomethyl-piperidine is a chiral substituted piperidine that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine motif is a highly privileged scaffold, present in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1] The introduction of chirality and specific substitution patterns on the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-1-Methyl-3-aminomethyl-piperidine, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutics.
The unique structural features of this compound, namely the tertiary amine within the ring and the primary amine on the methyl substituent at the chiral center, offer multiple points for chemical modification, making it a versatile intermediate for the construction of complex molecular architectures.[3] Its ability to act as a building block in the synthesis of more complex organic molecules positions it as a valuable intermediate in drug development and research.[3]
Chemical and Physical Properties
The physical and chemical properties of the racemic mixture and the (S)-Boc-protected precursor are summarized below. The properties of the (S)-enantiomer are expected to be very similar to those of the racemate, with the primary distinction being its optical activity.
| Property | 3-(Aminomethyl)-1-methyl-piperidine (Racemate) | (S)-1-Boc-3-(aminomethyl)piperidine |
| CAS Number | 14613-37-7[3] | 140645-24-5[4] |
| Molecular Formula | C₇H₁₆N₂[3] | C₁₁H₂₂N₂O₂[4] |
| Molecular Weight | 128.22 g/mol [3] | 214.31 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[3] | Liquid |
| Boiling Point | 58°C at 6 mmHg | Not available |
| Density | 0.9096 g/cm³ | 1.008 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.4754 |
| Storage | 0-8°C[3] | 2-8°C |
Synthesis of (S)-1-Methyl-3-aminomethyl-piperidine
The synthesis of (S)-1-Methyl-3-aminomethyl-piperidine is most efficiently achieved from its commercially available N-Boc protected precursor, (S)-1-Boc-3-(aminomethyl)piperidine. The synthesis involves a two-step process: N-methylation of the piperidine nitrogen followed by the deprotection of the Boc group. A similar strategy has been reported for the synthesis of the (R)-enantiomer.
Experimental Protocol:
Step 1: Synthesis of tert-butyl ((S)-1-methylpiperidin-3-yl)methylcarbamate
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To a solution of (S)-1-Boc-3-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add aqueous formaldehyde (1.1 equivalents).
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Cool the reaction mixture to 0°C in an ice bath.
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Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Deprotection to (S)-1-Methyl-3-aminomethyl-piperidine
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Dissolve the tert-butyl ((S)-1-methylpiperidin-3-yl)methylcarbamate from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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The resulting product will be the salt of the desired amine (e.g., trifluoroacetate or hydrochloride salt).
-
To obtain the free base, dissolve the salt in water and basify with a strong base such as sodium hydroxide or potassium hydroxide to a pH > 12.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield (S)-1-Methyl-3-aminomethyl-piperidine.
Caption: Synthetic workflow for (S)-1-Methyl-3-aminomethyl-piperidine.
Spectroscopic Characterization
The identity and purity of (S)-1-Methyl-3-aminomethyl-piperidine can be confirmed using standard spectroscopic techniques. The NMR spectra of the (S)-enantiomer are expected to be identical to those of the racemic mixture.
¹H NMR (CDCl₃) of 3-(Aminomethyl)-1-methylpiperidine (Racemate):
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δ 2.82-2.92 (m, 2H, CH₂NH₂)
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δ 2.64 (m, 2H)
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δ 2.30 (s, 3H, NCH₃)
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δ 1.91 (m, 1H)
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δ 1.79 (m, 1H)
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δ 1.72 (m, 1H)
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δ 1.65 (m, 2H)
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δ 0.90 (m, 2H)
¹³C NMR (CDCl₃) of 3-(Aminomethyl)-1-methylpiperidine (Racemate):
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δ 60.3 (CH₂)
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δ 46.7 (NCH₃)
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δ 46.0 (CH₂)
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δ 39.9 (CH)
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δ 36.4 (CH₂)
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δ 28.0 (CH₂)
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δ 25.2 (CH₂)
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a cornerstone in the development of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] The introduction of a chiral center, as in (S)-1-Methyl-3-aminomethyl-piperidine, is a critical strategy in modern drug design to optimize interactions with biological targets and improve efficacy and safety profiles.[2]
This chiral building block is particularly useful in the synthesis of compounds targeting the Central Nervous System (CNS) and in the development of kinase inhibitors .[5] The primary and tertiary amine functionalities provide handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular frameworks.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The piperidine core is found in numerous CNS-active drugs. The specific stereochemistry of the (S)-enantiomer can lead to selective binding to receptors and enzymes implicated in neurological disorders.
-
Oncology: As a component in the synthesis of kinase inhibitors, this molecule can contribute to the development of targeted cancer therapies.
-
Analgesics: Substituted piperidines have a long history in the development of pain management medications.[3]
The general workflow for utilizing a chiral building block like (S)-1-Methyl-3-aminomethyl-piperidine in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing a chiral building block.
Safety and Handling
As a research chemical, (S)-1-Methyl-3-aminomethyl-piperidine and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on the data for the N-Boc protected precursor and related compounds, the following GHS hazard classifications should be considered:
-
Acute Toxicity, Oral (Harmful if swallowed) [6]
-
Skin Corrosion/Irritation (Causes skin irritation) [6]
-
Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [6]
-
Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [6]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-1-Methyl-3-aminomethyl-piperidine is a strategically important chiral building block for the synthesis of novel chemical entities with therapeutic potential. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for drug discovery programs, particularly in the areas of CNS disorders and oncology. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this valuable compound in their scientific endeavors.
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